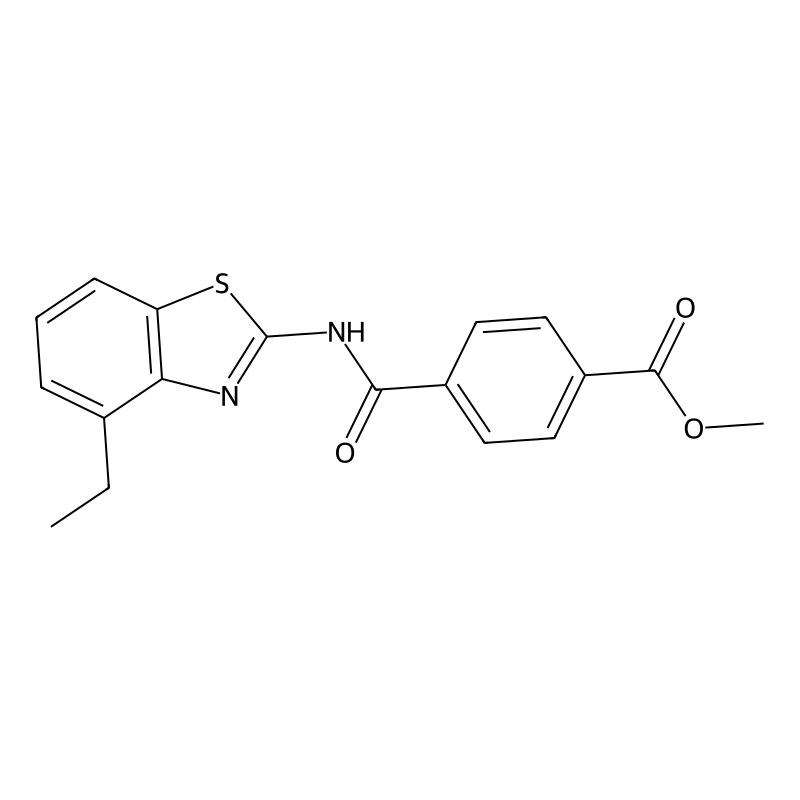

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Currently, there is limited scientific research available on the specific application of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate.

While this specific compound hasn't been studied extensively, the broader class of molecules it belongs to, benzoates, have diverse applications in various scientific fields.

Here are some relevant areas where benzoates are used in research:

- Medicinal Chemistry: Benzoates can serve as building blocks for drug discovery and development. Their diverse chemical properties allow for the creation of molecules with various biological activities. For example, some benzoate derivatives exhibit anti-inflammatory, anti-fungal, and anti-bacterial properties .

- Material Science: Certain benzoates are used in the development of functional materials like liquid crystals and polymers. Their unique structural features can influence material properties such as conductivity, thermal stability, and self-assembly behavior .

- Environmental Science: Benzoates are naturally occurring compounds found in plants and microorganisms. They play a role in various environmental processes, including biodegradation and nutrient cycling. Research in this area explores their role in environmental remediation and understanding their impact on ecosystems .

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a complex organic compound that belongs to the benzothiazole family. This family of compounds is characterized by their aromatic heterocyclic structure, which includes a benzene ring fused with a thiazole ring. Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate features a methyl ester and a carbamoyl group, contributing to its unique chemical properties and potential biological activities. The compound's IUPAC name reflects its structural components, which include the benzothiazole moiety and the ester functionality, indicating its relevance in both medicinal chemistry and materials science.

There is no current information regarding the mechanism of action of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate.

Due to the lack of research, no data exists on the safety or hazards associated with this compound.

Future Research

Further investigation is needed to understand the properties and potential applications of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate. Research areas might include:

- Synthesis and purification of the compound.

- Determination of its physical and chemical properties.

- Evaluation of its potential biological activity or other functionalities.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

- Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

- Substitution: The benzothiazole ring is susceptible to electrophilic substitution reactions, allowing for the introduction of substituents such as halogens or nitro groups using appropriate reagents.

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate exhibits notable biological activities. It has demonstrated antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents. The mechanism of action likely involves interaction with specific molecular targets, such as enzymes responsible for bacterial cell wall synthesis, thereby inhibiting their activity and leading to bacterial cell death.

The synthesis of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves:

- Condensation Reaction: The reaction of 2-aminobenzenethiol with an appropriate carbonyl compound, such as ethyl 4-formylbenzoate, under acidic conditions forms the benzothiazole ring.

- Esterification: The resulting intermediate is then esterified with methanol to yield the final product.

Modern synthesis methods often incorporate green chemistry principles, such as microwave irradiation and one-pot multicomponent reactions, to enhance efficiency and minimize environmental impact.

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate finds applications in various fields:

- Chemistry: It serves as a building block in the synthesis of more complex organic molecules and acts as a reagent in diverse organic reactions.

- Biology: Due to its antimicrobial properties, it is useful in developing new drugs targeting bacterial and fungal infections.

- Industry: The compound is employed in producing dyes, pigments, and materials with specific electronic and optical properties.

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to its specific structure and properties. Similar compounds include:

| Compound Name | Description |

|---|---|

| Benzothiazole | A simpler compound with a similar core structure but lacking ester and carbamoyl groups. |

| 2-Aminobenzenethiol | A precursor in the synthesis of benzothiazole derivatives. |

| Ethyl 4-formylbenzoate | Another precursor used in synthesizing benzothiazole derivatives. |

These compounds share some chemical properties but differ significantly in their specific applications and biological activities.